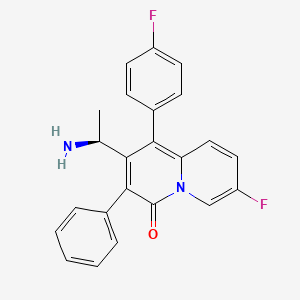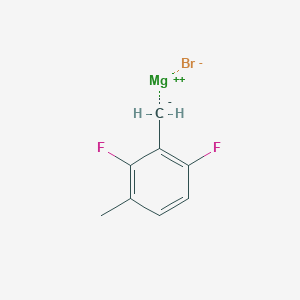
5-Fluorothiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorothiophene-3-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a fluorine atom and a sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for additional pre-functionalization and de-functionalization steps . This method is efficient and environmentally friendly, reducing waste generation.
Industrial Production Methods
Industrial production of 5-Fluorothiophene-3-sulfonamide may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, sulfenamides, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
5-Fluorothiophene-3-sulfonamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Fluorothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Fluorothiophene-3-sulfonamide include other thiophene derivatives and sulfonamide-containing compounds, such as:
- Thiophene-2-sulfonamide
- Thiophene-3-sulfonamide
- 5-Chlorothiophene-3-sulfonamide
- 5-Bromothiophene-3-sulfonamide
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a sulfonamide group on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the sulfonamide group provides potential biological activity .
Propiedades
Fórmula molecular |
C4H4FNO2S2 |
|---|---|
Peso molecular |
181.2 g/mol |
Nombre IUPAC |
5-fluorothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4FNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |
Clave InChI |
YJEQZVDIVRWOIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)


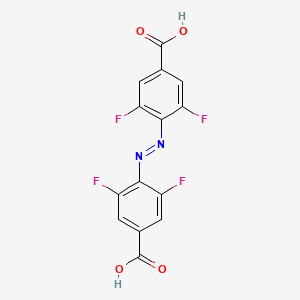
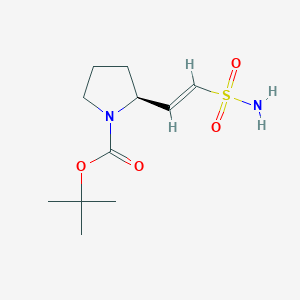
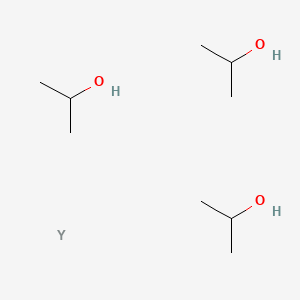
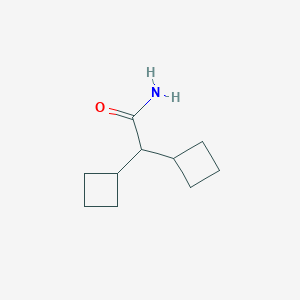
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
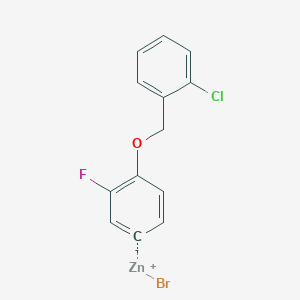
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)


